Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate
Description
Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate is a benzoate ester featuring a methoxy group at the 4-position and a phenoxy substituent at the 3-position of the aromatic ring. The phenoxy group is further substituted with a chloromethyl (-CH2Cl) moiety at its para position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where the chloromethyl group enables alkylation or nucleophilic substitution reactions. Its structure combines electron-donating (methoxy) and electron-withdrawing (chloromethyl) groups, which influence its reactivity and physical properties, such as solubility and stability .
Properties
Molecular Formula |
C16H15ClO4 |
|---|---|
Molecular Weight |
306.74 g/mol |
IUPAC Name |
methyl 3-[4-(chloromethyl)phenoxy]-4-methoxybenzoate |
InChI |
InChI=1S/C16H15ClO4/c1-19-14-8-5-12(16(18)20-2)9-15(14)21-13-6-3-11(10-17)4-7-13/h3-9H,10H2,1-2H3 |
InChI Key |
IKOAHSYULAVRDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)OC2=CC=C(C=C2)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate typically involves the reaction of 4-methoxybenzoic acid with 4-(chloromethyl)phenol in the presence of a suitable esterification agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The chloromethyl group is reactive and can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the chloromethyl group under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate exhibits significant antimicrobial activity, making it a candidate for development as an antimicrobial agent or pesticide. Its structural attributes suggest potential efficacy against various pathogens, which could lead to advancements in pharmaceutical formulations aimed at combating infections.
Prodrug Development
The compound's ability to undergo metabolic conversion positions it as a potential prodrug candidate. Prodrugs are designed to improve the pharmacokinetic properties of active drugs by altering their solubility and absorption profiles. Studies have shown that modifications similar to those present in this compound can enhance drug efficacy and reduce side effects .
Pesticide and Fungicide Development
Given its antimicrobial properties, this compound is also explored for use as a pesticide or fungicide in agricultural settings. The presence of the chloromethyl group may enhance its effectiveness against pests while potentially reducing toxicity to non-target organisms, thereby promoting sustainable agricultural practices.
Synthetic Pathways and Functionalization
This compound can be synthesized through various chemical routes, allowing for further functionalization. The versatility in its synthesis enables researchers to modify the compound's structure to optimize its properties for specific applications in both medicinal and agricultural chemistry .
Case Study 1: Antimicrobial Efficacy
A study conducted on this compound demonstrated its effectiveness against several bacterial strains. The compound was tested in vitro against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into its mechanisms of action and potential therapeutic uses.
Case Study 2: Synthesis and Functionalization
Research detailing synthetic routes for this compound highlighted its adaptability for functionalization. By altering the substituents on the aromatic rings, scientists were able to create derivatives with enhanced biological activity, indicating a pathway for developing more effective pharmaceuticals .
Mechanism of Action
The mechanism of action of Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Findings:
Halogen Substitution (Cl vs. Br):
- The bromo analog (C16H15BrO4) exhibits higher molecular weight and greater leaving-group ability in nucleophilic substitutions compared to the chloro derivative. This makes it preferable in reactions requiring faster kinetics, such as Suzuki-Miyaura couplings .
- Chloromethyl derivatives are more cost-effective and widely used in industrial settings due to chlorine’s lower atomic weight and abundance .
Positional Isomerism: Methyl 4-bromo-3-(chloromethyl)benzoate (C9H8BrClO2) demonstrates how substituent positioning alters electronic effects. The bromine at C4 directs electrophilic attacks differently compared to the target compound’s phenoxy group at C3, impacting regioselectivity in further functionalizations .
Functional Group Variations:
- The chlorosulfonyl group in Methyl 3-(chlorosulfonyl)-4-methoxybenzoate enhances electrophilicity, enabling rapid sulfonamide formation, unlike the target compound’s chloromethyl group, which is better suited for alkylation .
- Cyclopentyloxy () and benzyloxy () substituents introduce steric bulk, reducing reactivity but improving stability under acidic or oxidative conditions .
Biological and Industrial Relevance:
- Compounds with benzyl or cyclopentyl groups (e.g., Methyl 4-(benzyloxy)-3-methoxybenzoate) are often employed in prodrug designs due to their protective nature and controlled release profiles .
- Chlorinated derivatives, including the target compound, are pivotal in synthesizing herbicides and antimicrobial agents, leveraging halogenated aromatics’ bioactivity .
Research Findings and Implications
- Synthetic Utility: The chloromethyl group in the target compound facilitates efficient alkylation of amines and thiols, as seen in analogous bromo derivatives .
- Stability Considerations: Chloromethyl-substituted aromatics are prone to hydrolysis under basic conditions, necessitating anhydrous storage (2–8°C), as noted for the bromo analog .
Biological Activity
Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate, a compound with the molecular formula and a molecular weight of approximately 306.74 g/mol, has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, synthesis pathways, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can engage with hydrophobic pockets in proteins, while the methoxybenzoic acid moiety may form hydrogen bonds with amino acid residues. These interactions can modulate target protein activity, leading to various biological effects .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity , making it a candidate for development as a pesticide or fungicide. Its ability to inhibit microbial growth suggests potential applications in agricultural chemistry .
Anticancer Activity
The compound has been studied for its anticancer properties . Preliminary findings suggest that it may inhibit the proliferation of certain cancer cell lines, although detailed studies are still required to elucidate its efficacy and mechanisms .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Anticancer | Inhibition of cancer cell proliferation | , |
Case Study: Antimicrobial Efficacy
A recent study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antimicrobial agents, indicating its potential as an effective antimicrobial agent .
Synthesis Pathways
The synthesis of this compound can be achieved through various chemical reactions involving chlorination, methoxylation, and esterification processes. The versatility in its synthetic routes allows for further functionalization, enhancing its applicability in medicinal chemistry .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate, and how can intermediates be characterized?
- Methodological Answer : A stepwise approach is recommended. First, synthesize the phenolic precursor via Ullmann coupling or Mitsunobu reaction to introduce the 4-(chloromethyl)phenoxy group. Protect the methoxy group during esterification to avoid side reactions. Purification via column chromatography (e.g., silica gel with gradients of dichloromethane/ethyl acetate) ensures high purity. Key intermediates should be characterized using -NMR (e.g., δ = 3.76 ppm for methoxy protons) and LC-MS (exact mass: 214.0464 g/mol) for structural validation .
Q. How can NMR spectroscopy distinguish between positional isomers of this compound?
- Methodological Answer : -NMR is critical for differentiating isomers. The methoxy group at position 4 appears as a singlet (~δ 3.8 ppm), while the chloromethyl group on the phenoxy ring shows distinct splitting patterns (e.g., AB quartet for -CHCl). NOESY or COSY can confirm spatial proximity between the methoxy and ester carbonyl groups, ruling out alternative substitution patterns .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Methodological Answer : The chloromethyl group poses acute toxicity risks (Category 4 for oral/dermal/inhalation hazards). Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers away from moisture to prevent hydrolysis. Emergency protocols should include immediate decontamination with 5% sodium thiosulfate for skin contact .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity during the synthesis of this compound?
- Methodological Answer : Regioselectivity in aromatic substitution is controlled by the electron-donating methoxy group, which directs electrophiles to the para position. For example, using DIPEA as a base in triazine-based syntheses minimizes steric hindrance and enhances yield (e.g., 90% yield at 40°C for 23.5 hours). Kinetic vs. thermodynamic control can be assessed by varying temperature and reaction time .
Q. What computational methods predict the stability of this compound under acidic or basic conditions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model hydrolysis pathways. The ester group is susceptible to base-catalyzed saponification, while the chloromethyl group hydrolyzes in acidic conditions. Solvent effects (e.g., polar aprotic vs. protic) can be analyzed using COSMO-RS to optimize stability .
Q. How can conflicting data on reaction yields be resolved?
- Methodological Answer : Contradictions often arise from impurities in starting materials or unoptimized work-up procedures. For example, residual triethylamine in the product can suppress crystallization. Implement rigorous quality control (e.g., GC-MS for solvent residues) and compare yields across multiple purification methods (e.g., MPLC vs. recrystallization) .
Q. What role does this compound play in synthesizing bioactive triazine derivatives?
- Methodological Answer : The chloromethyl group enables nucleophilic substitution with amines or thiols to generate triazine-based pharmacophores. For instance, coupling with vanillin-derived amines produces antifungal agents. Reaction progress can be monitored via TLC (R = 0.18 in hexane/EtOAc 2:1) and validated by HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
